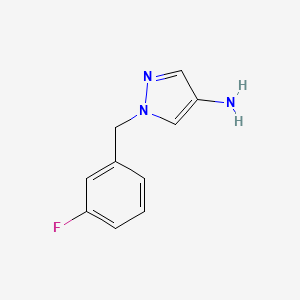

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Beschreibung

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine is a heterocyclic amine featuring a pyrazole ring substituted with a 3-fluorobenzyl group at the 1-position and an amine group at the 4-position. Its molecular formula is C₁₀H₁₀FN₃, with a molecular weight of 191.21 g/mol. This compound is of interest in medicinal chemistry for its role as a building block in drug discovery, particularly in kinase inhibitors and receptor modulators .

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOLCFDXGUQEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Structural and Functional Insights

- Electron Effects: The 3-fluorobenzyl group in the target compound provides mild electron-withdrawing effects, balancing reactivity and stability. The trifluoromethyl substituent () introduces stronger electron-withdrawing properties, which may improve metabolic stability but increase molecular weight and lipophilicity .

Solubility and Formulation :

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, and how are intermediates characterized?

- Methodology : The synthesis typically involves reductive amination and multi-step functionalization. For example, a European patent (EP 4 374 877 A2) outlines:

- Step 1 : Condensation of (S)-1-[(3-fluoro-benzylidene)amino]pyrrolidine-2-carboxylic acid methyl ester with sodium cyanoborohydride in acetic acid/methanol under nitrogen, followed by extraction and purification .

- Step 2 : Reaction of the intermediate with chlorocarbonyl-acetic acid methyl ester in tetrahydrofuran (THF) using tripotassium phosphate as a base.

- Characterization : Intermediates are confirmed via LCMS (e.g., m/z 263 [M+H]⁺) and HPLC retention times (0.81 minutes under specific conditions) .

Q. How is the molecular structure validated post-synthesis?

- Methodology :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving hydrogen bonding or steric effects .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while LCMS ensures molecular weight accuracy. For related pyrazole derivatives, IR and UV-Vis spectroscopy further validate functional groups .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50 ratios) effectively separates isomers. Recrystallization from acetonitrile or methanol improves purity, as demonstrated in patent workflows .

Advanced Research Questions

Q. How can reaction yields be optimized during 3-fluoro-benzyl group introduction?

- Methodology :

- Temperature control : Stirring at 0°C during acyl chloride addition minimizes side reactions (e.g., ester hydrolysis) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity in pyrazole functionalization .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, as seen in cesium carbonate-mediated cyclization steps .

Q. What computational approaches predict bioactivity or binding modes of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites (e.g., pyrazole N-atoms for hydrogen bonding) .

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases) using crystal structures from databases like PDB .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Comparative analysis : Contrast experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) to identify steric or electronic anomalies .

- Dynamic NMR : Variable-temperature NMR experiments detect conformational exchange broadening, common in flexible benzyl-substituted pyrazoles .

Q. What strategies address regioselectivity challenges during pyrazole ring formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.